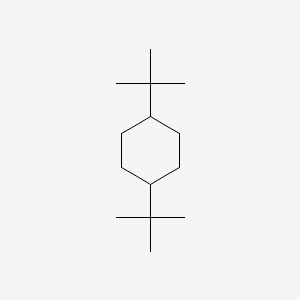

cis-1,4-Di-tert-butyl-cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-1,4-Di-tert-butyl-cyclohexane (C₁₄H₂₈, CAS 4789-34-8) is a cyclohexane derivative featuring two bulky tert-butyl groups in a cis-1,4 configuration. Its conformational dynamics are dominated by steric interactions between the tert-butyl substituents, leading to a unique equilibrium between chair and twist-boat conformations. This behavior has been extensively studied via dynamic NMR spectroscopy and computational methods, revealing rapid interconversion between conformers on the NMR timescale . The compound’s enthalpy of formation in the solid state is experimentally determined as -374.1 kJ/mol, though group contribution methods underestimate this value due to challenges in modeling steric effects .

Preparation Methods

Direct Alkylation of Cyclohexane Derivatives

One of the classical approaches involves the direct alkylation of cyclohexane derivatives with tert-butyl halides or tert-butyl carbocations under controlled conditions. This method relies on radical or electrophilic substitution mechanisms:

Radical Alkylation:

Initiation with radical initiators such as azobisisobutyronitrile (AIBN) or peroxides at elevated temperatures (around 80-120°C) facilitates the formation of tert-butyl radicals, which then abstract hydrogen atoms from cyclohexane, leading to substitution at specific positions.- Reaction conditions: Use of radical initiators, inert atmosphere, and temperature control to favor 1,4-disubstitution stereoselectively.

Electrophilic Alkylation:

Utilization of tert-butyl carbocations generated from tert-butyl chloride or tert-butyl triflate in the presence of Lewis acids like aluminum chloride (AlCl3) can promote electrophilic substitution on cyclohexane derivatives.- Reaction conditions: Acidic conditions, low temperature to control regioselectivity, and subsequent stereochemical control to favor the cis isomer.

Diels-Alder and Cycloaddition Strategies

Although less direct, cycloaddition reactions serve as precursor steps:

Diels-Alder reactions:

Cyclohexene derivatives can be functionalized with tert-butyl groups via Diels-Alder cycloadditions with suitably substituted dienes or dienophiles, followed by ring hydrogenation and stereoselective reduction to obtain cis-1,4-disubstituted cyclohexanes.Mechanistic notes:

These reactions often proceed with stereospecificity, favoring cis-configuration due to the concerted nature of cycloaddition.

Ring-Closing and Functional Group Transformations

Preparation via ring closure:

Starting from linear or partially cyclized tert-butyl-substituted precursors, intramolecular cyclization under acidic or basic conditions can form the cyclohexane ring with cis-1,4-disubstitution.Functional group manipulations:

Use of protecting groups and selective reduction/oxidation steps enable the control of stereochemistry and substitution pattern, ensuring the formation of the cis isomer.

Stereoselective Hydrogenation of Unsaturated Precursors

Hydrogenation of cyclohexene derivatives:

Stereoselective hydrogenation of cis-1,4-di-tert-butene derivatives under catalytic conditions (e.g., Pd/C, PtO2) can yield cis-1,4-di-tert-butylcyclohexane with high stereoselectivity.Reaction parameters:

Mild hydrogen pressure, controlled temperature, and solvent choice influence stereochemical outcome, favoring the cis configuration.

Computationally Guided Synthesis

Recent advances incorporate computational methods to predict the most favorable pathways and conformations, aiding in the design of synthetic routes that maximize yield and stereoselectivity:

Notes on Reaction Conditions and Stereoselectivity

Temperature:

Elevated temperatures favor radical pathways, while lower temperatures enhance stereoselectivity in electrophilic substitutions.Catalysts:

Lewis acids or metal catalysts are critical for directing regio- and stereoselectivity.Solvent effects:

Polar solvents stabilize carbocations and radicals, influencing the reaction pathway.

Summary of Preparation Strategies

Chemical Reactions Analysis

Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane primarily undergoes substitution reactions due to the steric hindrance provided by the bulky tert-butyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of light or a radical initiator.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound, although the bulky tert-butyl groups provide some resistance to oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the compound.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated cyclohexane derivatives, while oxidation can lead to the formation of cyclohexanones or cyclohexanols .

Scientific Research Applications

cis-1,4-Di-tert-butyl-cyclohexane is used in various scientific research applications, including:

Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.

Medicine: Research into its derivatives may provide insights into the development of new pharmaceuticals.

Industry: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane is primarily related to its conformational properties. The bulky tert-butyl groups force the cyclohexane ring into specific conformations, such as the chair or twisted boat forms. These conformations can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Conformational Dynamics and Steric Effects

Key Comparison Compounds :

- cis-1,4-Dimethylcyclohexane

- trans-1,4-Di-tert-butyl-cyclohexane

- cis-1,4-Bis(aminomethyl)cyclohexane (C₈H₁₈N₂, CAS 10029-09-1)

- cis-1,4-Cyclohexanedicarboxylic acid dimethyl ester (CAS 3399-21-1)

Table 1: Conformational and Thermodynamic Properties

Analysis :

- Steric Effects : The tert-butyl groups in this compound introduce severe 1,3-diaxial strain, destabilizing the chair conformation and promoting twist-boat interconversion. In contrast, smaller substituents (e.g., methyl in cis-1,4-dimethylcyclohexane) favor stable chair conformations .

- Trans Isomers : trans-1,4-Di-tert-butyl-cyclohexane avoids steric clashes, leading to greater thermodynamic stability than its cis counterpart. This mirrors trends in simpler systems like cis/trans-1,4-dimethylcyclohexane .

Spectroscopic and Reactivity Profiles

Table 2: NMR and UV-Vis Characteristics

Analysis :

- Dynamic NMR: The bulky tert-butyl groups in this compound cause coalescence of NMR signals due to rapid chair-twist-boat interconversion, a phenomenon absent in smaller analogs like cis-1,4-dimethylcyclohexane .

- Functional Group Impact: Polar substituents (e.g., esters, amines) introduce additional spectroscopic features. For example, cis-1,4-cyclohexanedicarboxylate shows ester-related splitting, while cis-1,4-bis(aminomethyl)cyclohexane exhibits broad NH₂ signals .

Biological Activity

Cis-1,4-di-tert-butyl-cyclohexane is a cycloalkane derivative characterized by the presence of two bulky tert-butyl groups at the 1 and 4 positions of the cyclohexane ring. This compound is notable for its unique conformational properties and potential biological activities, which have implications in various fields including medicinal chemistry and materials science.

Conformational Analysis

The biological activity of this compound is closely related to its conformational stability. The compound can adopt several conformations, primarily the chair , twist-boat , and boat forms.

- Chair Conformation : Typically, cyclohexanes favor the chair conformation due to minimized angle strain. However, for this compound, steric hindrance from the bulky tert-butyl groups leads to increased steric strain in this conformation.

- Twist-Boat Conformation : Research indicates that the twist-boat conformation is more stable for this compound. This arrangement allows the bulky tert-butyl groups to be positioned further apart, reducing steric interactions and thus lowering overall energy .

Case Study 1: Conformational Stability and Biological Implications

A study using low-temperature 13C NMR spectroscopy revealed that this compound exhibits distinct signals corresponding to its conformations. The free-energy barriers for interconversion between these conformations were found to be 6.83 and 6.35 kcal/mol at low temperatures, indicating that even slight temperature changes could significantly impact its biological interactions due to conformational shifts .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Investigations into related compounds have shown that structural modifications can lead to enhanced biological activities. For instance, modifying substituents on the cyclohexane ring can affect binding affinity to target proteins or enzymes. This suggests that further SAR studies on this compound could unveil new therapeutic potentials .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H28 |

| Molecular Weight | 196.372 g/mol |

| Most Stable Conformation | Twist-boat |

| Free Energy Barrier (interconversion) | 6.83 kcal/mol (major) |

| Steric Energy (Chair Conformation) | 530.48 kcal/mol |

Q & A

Basic Research Questions

Q. What is the most stable conformation of cis-1,4-di-tert-butyl-cyclohexane, and how can it be determined experimentally or computationally?

Methodological Answer: The chair conformation is the starting point for analysis. Using molecular mechanics software (e.g., Chem3D), energy minimization reveals that the tert-butyl group at C1 adopts an axial position, while the C4 group occupies the equatorial position to minimize 1,3-diaxial strain . However, steric clashes between bulky substituents may force ring distortion into a twist-boat conformation, as observed in 13C NMR studies. Key steps:

Model the structure in ChemDraw/Chem3D.

Perform energy minimization using MM2 or similar force fields.

Compare calculated strain energies between chair and twist conformations .

Q. How can discrepancies between experimental and calculated enthalpies of formation for this compound be resolved?

Methodological Answer: Experimental ΔfH∘ for the solid phase is −374.1kJ/mol, while group contribution methods (e.g., Cohen’s method) overestimate by 12.9kJ/mol due to neglect of steric and torsional strain in the solid state . Resolution strategies:

Refine computational models by incorporating lattice energy calculations.

Validate with high-level DFT (e.g., B3LYP/6-31G*) to account for dispersion forces.

Compare with X-ray crystallography data to assess packing effects.

Experimental vs. Calculated Enthalpy Data

| Compound | ΔfHexpt.∘ (kJ/mol) | ΔfHcalc.∘ (kJ/mol) | Residual (kJ/mol) |

|---|---|---|---|

| This compound | -374.1 | -387.0 (Cohen) | +12.9 |

| Source: Adapted from |

Q. What computational methods are validated for modeling steric and electronic effects in this compound derivatives?

Methodological Answer: The OPLS-AA force field reliably reproduces steric and volumetric properties of bulky cyclohexane derivatives, as validated against united-atom models and experimental data (e.g., cis-1,4-polybutadiene benchmarks) . For electronic effects:

- Use NMR chemical shift calculations (GIAO-DFT) to predict 13C signals for axial vs. equatorial substituents.

- Compare with experimental 1H-1H NOESY data to confirm proximity of substituents in twisted conformations .

Q. How does conformational flexibility impact the reactivity of this compound in substitution reactions?

Methodological Answer: The equatorial tert-butyl group at C4 stabilizes transition states in nucleophilic substitution (e.g., SN2) by reducing steric hindrance. Experimental workflow:

Synthesize a derivative (e.g., cis-1-tert-butyl-4-chlorocyclohexane).

Measure reaction rates under varying conditions (polar aprotic solvents, temperature).

Correlate rates with computed activation energies (e.g., using QM/MM hybrid methods) .

Q. What stereoelectronic factors govern diastereoselectivity in derivatives of this compound?

Methodological Answer: In diastereomeric adducts (e.g., platinum complexes with cis-1,4-diaminocyclohexane), steric shielding from axial tert-butyl groups directs ligand coordination. Key steps:

Synthesize diastereomers and characterize via 195Pt NMR.

Perform molecular docking simulations to map steric accessibility of coordination sites.

Compare with X-ray structures to validate preferential ligand binding .

Properties

CAS No. |

4789-34-8 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

1,4-ditert-butylcyclohexane |

InChI |

InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |

InChI Key |

IBTCQHAOKZFUES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.